Methanesulfonamide,N-[3-amino-5-(1,1-dimethylethyl)-2-methoxyphenyl]-
Description
Methanesulfonamide,N-[3-amino-5-(1,1-dimethylethyl)-2-methoxyphenyl]- (CAS: 404010-35-1), also known as N-(3-Amino-5-tert-butyl-2-methoxy-phenyl)-methanesulfonamide, is a sulfonamide derivative with a molecular formula of C₁₂H₂₀N₂O₃S and a molecular weight of 272.37 g/mol . The compound features a methanesulfonamide group attached to a substituted phenyl ring containing an amino group, a tert-butyl (1,1-dimethylethyl) group, and a methoxy substituent. It is primarily used in research settings as a biochemical tool, with storage recommendations at 2–8°C in a moisture-free, sealed environment .
Properties
IUPAC Name |
N-(3-amino-5-tert-butyl-2-methoxyphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3S/c1-12(2,3)8-6-9(13)11(17-4)10(7-8)14-18(5,15)16/h6-7,14H,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPVTUDLRVNVLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)NS(=O)(=O)C)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-[3-amino-5-(1,1-dimethylethyl)-2-methoxyphenyl]- typically involves the reaction of methanesulfonyl chloride with an appropriate amine. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
RSO2Cl+R’2NH→RSO2NR’2+HCl
In this case, the specific amine used would be 3-amino-5-(1,1-dimethylethyl)-2-methoxyaniline.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-[3-amino-5-(1,1-dimethylethyl)-2-methoxyphenyl]- can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonamide group can yield sulfonic acids, while reduction of a nitro group can produce an amine.
Scientific Research Applications
Methanesulfonamide, N-[3-amino-5-(1,1-dimethylethyl)-2-methoxyphenyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to prepare various derivatives and intermediates.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-[3-amino-5-(1,1-dimethylethyl)-2-methoxyphenyl]- involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase, leading to various pharmacological effects. The compound may also interact with other proteins and pathways, influencing biological processes such as inflammation and cell signaling.
Comparison with Similar Compounds
ABT-072 (N-[4-[(E)-2-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]ethenyl]phenyl]methanesulfonamide)
Structural Features :
Pharmacological Profile :
Key Differences :
- The extended conjugated system in ABT-072 enhances interaction with viral polymerase but may reduce metabolic stability compared to the simpler tert-butyl-phenyl structure of the target compound.
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)
Structural Features :
Functional Role :
Key Differences :
- The triazine ring and sulfonylurea bridge distinguish these agrochemicals from the target compound, which lacks such moieties. This structural divergence underlies their distinct biological targets and applications.
Sulfonamide Fungicides (e.g., Dichlofluanid)
Structural Features :
- Include halogenated substituents (e.g., chlorine, fluorine) and dimethylamino-sulfonyl groups .
Key Differences :
- The halogen atoms and N-sulfonyl groups in fungicides contrast with the amino-methoxy-tert-butyl substitution pattern in the target compound, leading to divergent physicochemical properties and toxicity profiles.
Research Sulfonamides (e.g., N-(5-Amino-2-fluorophenyl)-4-butylcyclohexanecarboxamide)
Structural Features :
Functional Role :
Key Differences :
- The fluorine substituent or oxadiazole ring in these analogs introduces distinct electronic effects compared to the tert-butyl and methoxy groups in the target compound.
Comparative Data Table
Research Findings and Implications
- Methoxy and amino groups on the phenyl ring may facilitate hydrogen bonding, a feature absent in herbicides like metsulfuron methyl ester .
- Simpler analogs like the target compound may offer advantages in stability and ease of synthesis for exploratory research.
Biological Activity
Methanesulfonamide, N-[3-amino-5-(1,1-dimethylethyl)-2-methoxyphenyl] (CAS No. 404010-35-1), is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory and enzyme inhibition mechanisms. This article delves into the compound's biological activity, including its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
Methanesulfonamide features a methanesulfonamide group attached to a phenyl ring that is further substituted with an amino group, a tert-butyl group, and a methoxy group. Its molecular formula is . The unique structural attributes contribute to its biological activities and pharmacological effects.
The biological activity of Methanesulfonamide is primarily attributed to its ability to interact with specific enzymes and proteins:
- Enzyme Inhibition : The sulfonamide group can inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase , which are involved in critical biological processes. This inhibition can lead to various pharmacological effects, including anti-inflammatory responses .
- Selective COX-2 Inhibition : Research indicates that derivatives of Methanesulfonamide selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, which plays a significant role in inflammatory pathways. This selectivity helps minimize gastric side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Biological Activity Overview
The following table summarizes key aspects of Methanesulfonamide's biological activities:
| Activity | Description |
|---|---|
| Anti-inflammatory | Selective inhibition of COX-2 enzyme; reduces inflammation without gastric irritation. |
| Enzyme Inhibition | Inhibits carbonic anhydrase and dihydropteroate synthetase; affects metabolic pathways. |
| Protein-Ligand Interaction | Aids in predicting interactions in drug discovery; important for designing new therapeutics. |
Case Studies and Research Findings
- Anti-inflammatory Studies : A study evaluating the anti-inflammatory properties of Methanesulfonamide derivatives demonstrated significant reductions in inflammation markers in animal models. These derivatives exhibited IC50 values indicating potent inhibition of COX-2 activity .
- Enzyme Interaction Studies : Research focusing on the interaction with carbonic anhydrase showed that Methanesulfonamide effectively inhibited this enzyme, leading to altered physiological responses in test subjects. This finding suggests potential applications in conditions where carbonic anhydrase plays a critical role .
- Drug Development Applications : The compound's ability to predict protein-ligand interactions has been leveraged in drug discovery efforts, enhancing the design process for new therapeutic agents targeting inflammatory diseases .
Q & A
Q. What are the recommended synthetic routes for Methanesulfonamide, N-[3-amino-5-(1,1-dimethylethyl)-2-methoxyphenyl]-?
Methodological Answer: The synthesis typically involves sulfonylation of a substituted aniline precursor. A general approach includes:
Substrate Preparation: Start with 3-amino-5-(1,1-dimethylethyl)-2-methoxyaniline. Protect the amino group using acetyl or tert-butoxycarbonyl (Boc) groups to prevent side reactions during sulfonylation .
Sulfonylation: React the protected aniline with methanesulfonyl chloride in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–5°C. Use a base like triethylamine or pyridine to neutralize HCl byproducts .
Deprotection: Remove the protecting group under acidic (e.g., HCl in dioxane) or basic (e.g., NaOH in methanol) conditions, depending on the protecting group used.
Purification: Isolate the product via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water).
Q. What spectroscopic methods are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ (calculated for C₁₄H₂₃N₂O₃S: 307.1382).
- IR Spectroscopy: Detect sulfonamide S=O stretches (1320–1350 cm⁻¹ and 1140–1160 cm⁻¹) and N–H bending (~1600 cm⁻¹) .
Advanced Research Questions
Q. How does the tert-butyl group influence the compound’s physicochemical and biological properties?
Methodological Answer: The tert-butyl group:
- Enhances Lipophilicity: Increases logP by ~1.5 units, improving membrane permeability (predicted logP: ~3.2) .
- Steric Effects: Reduces rotational freedom, potentially stabilizing specific conformations for target binding (e.g., enzyme active sites) .
- Metabolic Stability: Hinders oxidative metabolism by cytochrome P450 enzymes, as observed in analogs like HCV protease inhibitors .
Q. What strategies mitigate side reactions during synthesis (e.g., over-sulfonylation or oxidation)?
Methodological Answer:
- Amino Group Protection: Use acetyl or Boc groups to prevent multiple sulfonylation events .
- Low-Temperature Reactions: Conduct sulfonylation at 0–5°C to minimize hydrolysis of methanesulfonyl chloride.
- Anhydrous Conditions: Use molecular sieves or dried solvents to avoid water-induced side reactions.
- Reductive Stabilization: Add antioxidants (e.g., ascorbic acid) to prevent oxidation of the aromatic amine during purification .
Q. How can computational modeling predict this compound’s biological activity?
Methodological Answer:
- Molecular Docking: Simulate binding to target proteins (e.g., HCV NS3/4A protease) using software like AutoDock Vina. Compare docking scores (e.g., ΔG = -9.2 kcal/mol) to known inhibitors like Dasabuvir .
- QSAR Modeling: Train models on sulfonamide analogs to correlate structural features (e.g., tert-butyl volume, methoxy position) with bioactivity (IC₅₀ values).
- ADMET Prediction: Use tools like SwissADME to estimate bioavailability, BBB permeability, and toxicity risks .
Q. What is the role of the methoxy group in directing electrophilic substitution reactions?
Methodological Answer: The methoxy group at position 2:
- Electron-Donating Effect: Activates the aromatic ring, directing electrophiles to para positions relative to itself.
- Steric Hindrance: Blocks substitution at adjacent positions, favoring functionalization at position 4 or 6 of the ring.
- Experimental Validation: In analogs like N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzenesulfonamide, bromination occurs predominantly at position 4 .
Q. How to resolve contradictions in reported biological activity data for sulfonamide derivatives?
Methodological Answer:
- Assay Standardization: Compare IC₅₀ values under consistent conditions (e.g., pH, temperature, cell lines).
- Metabolite Interference: Use LC-MS to confirm compound stability in biological matrices.
- Structural Confirmation: Re-characterize disputed compounds via X-ray crystallography (e.g., resolving Dasabuvir’s binding mode to HCV protease) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
